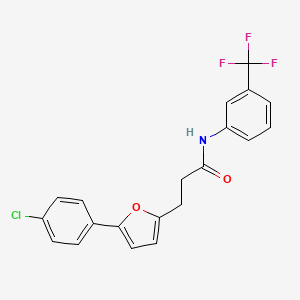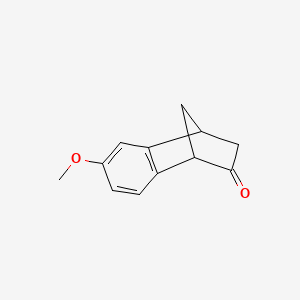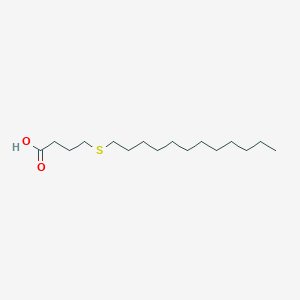
1-(4-Anilinophenyliminomethyl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Anilinophenyliminomethyl)-2-naphthol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an aniline group attached to a naphthol moiety through an iminomethyl linkage. Its distinct chemical properties make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Anilinophenyliminomethyl)-2-naphthol typically involves the condensation reaction between 4-anilinobenzaldehyde and 2-naphthol. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis to optimize the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
1-(4-Anilinophenyliminomethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Anilinophenyliminomethyl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Anilinophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Anilinophenyliminomethyl)-2-naphthol can be compared with other similar compounds such as:
4-Anilinophenyliminomethyl-2-naphthol: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-Anilinophenyliminomethyl-1-naphthol: Another structural isomer with distinct reactivity and applications.
4-Anilinophenyliminomethyl-3-naphthol: Differing in the position of the naphthol group, affecting its overall behavior in chemical reactions
Eigenschaften
CAS-Nummer |
16678-72-1 |
|---|---|
Molekularformel |
C23H18N2O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[(4-anilinophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2O/c26-23-15-10-17-6-4-5-9-21(17)22(23)16-24-18-11-13-20(14-12-18)25-19-7-2-1-3-8-19/h1-16,25-26H |
InChI-Schlüssel |
BUWQSIHIQCJZRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


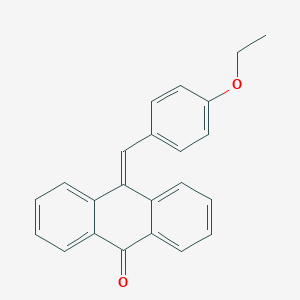
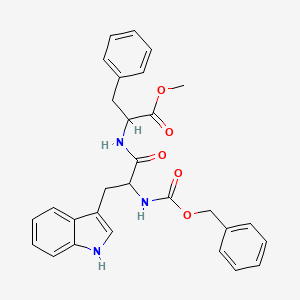

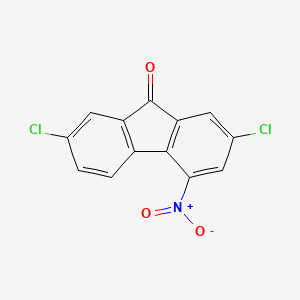
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
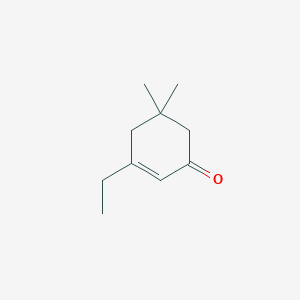
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)



